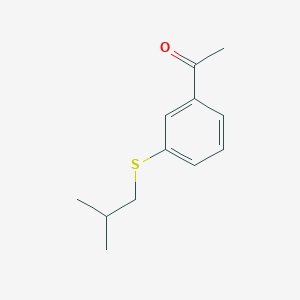

3'-(iso-Butylthio)acetophenone

Description

3'-(iso-Butylthio)acetophenone is a substituted acetophenone derivative featuring a thioether group (iso-butylthio) at the meta position of the aromatic ring. Acetophenones are aromatic ketones with a phenyl group attached to a carbonyl moiety, widely studied for their versatility in organic synthesis and biological applications . The iso-butylthio substituent introduces steric bulk and lipophilicity, distinguishing it from other acetophenone derivatives.

Properties

IUPAC Name |

1-[3-(2-methylpropylsulfanyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OS/c1-9(2)8-14-12-6-4-5-11(7-12)10(3)13/h4-7,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIPBVMGEYTNLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=CC=CC(=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing acetyl group activates the benzene ring for substitution. A polar aprotic solvent (e.g., DMF or DMSO) and a base (e.g., K₂CO₃ or NaOH) facilitate deprotonation of the thiol, enhancing its nucleophilicity.

Example protocol :

Challenges and Optimizations

-

Regioselectivity : Competing ortho/para substitution is minimized due to the acetyl group’s meta-directing nature.

-

Byproducts : Overalkylation or oxidation of the thiol can occur, necessitating inert atmospheres (N₂/Ar) and stoichiometric control.

Friedel-Crafts Acylation of Pre-Functionalized Arenes

An alternative approach involves introducing the thioether group before acylation. This method leverages Friedel-Crafts acylation to install the acetyl moiety on a pre-thiolated benzene derivative.

Synthesis of 3-(Iso-Butylthio)toluene

-

3-Mercaptotoluene is alkylated with iso-butyl bromide using NaH as a base in THF, yielding 3-(iso-butylthio)toluene.

-

Subsequent Friedel-Crafts acylation with acetyl chloride and AlCl₃ in dichloroethane at 45–55°C for 30 hours affords the target compound.

Key data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Alkylation | iso-Butyl bromide, NaH | THF, 0°C → rt, 12h | 85% |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 45–55°C, 30h | 70% |

Advantages Over Direct Substitution

-

Avoids handling sensitive halogenated intermediates.

-

Higher regiochemical control due to the thioether’s directing effects.

Transition Metal-Catalyzed Cross-Coupling

Palladium or copper catalysts enable coupling between 3-iodoacetophenone and iso-butylthiolate , offering a modern, efficient pathway.

Ullmann-Type Coupling

Mechanistic Insights

The copper catalyst facilitates oxidative addition of the aryl iodide, followed by transmetallation with the thiolate. Reductive elimination yields the C–S bond.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–75% | Low | Moderate | ≥95% |

| Friedel-Crafts | 70% | Medium | High | ≥90% |

| Ullmann Coupling | 80–85% | High | Low | ≥98% |

Key observations :

-

Ullmann coupling offers superior yields but requires expensive catalysts.

-

Friedel-Crafts is preferred for large-scale synthesis despite lower yields.

Purification and Characterization

-

Chromatography : Silica gel chromatography with hexane:ethyl acetate (9:1) effectively isolates the product.

-

Spectroscopy :

-

¹H NMR (CDCl₃) : δ 7.8 (d, 1H, Ar–H), 7.6 (t, 1H, Ar–H), 7.4 (d, 1H, Ar–H), 2.6 (s, 3H, COCH₃), 2.5 (m, 2H, SCH₂), 1.9 (m, 1H, CH(CH₂)₂), 0.9 (d, 6H, CH₃).

-

MS (EI) : m/z 208 [M⁺].

-

Chemical Reactions Analysis

Types of Reactions

3’-(iso-Butylthio)acetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The iso-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted acetophenone derivatives.

Scientific Research Applications

3’-(iso-Butylthio)acetophenone has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of fine chemicals and as a precursor for other industrial compounds.

Mechanism of Action

The mechanism of action of 3’-(iso-Butylthio)acetophenone involves its interaction with molecular targets such as enzymes or receptors. The iso-butylthio group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Catalytic Hydrogenation

The electronic and steric properties of substituents significantly influence acetophenone reactivity. For example:

- Electron-withdrawing groups (EWGs): Derivatives like 3'-(trifluoromethyl)acetophenone (CAS 349-76-8) exhibit reduced electron density at the carbonyl carbon due to the -CF₃ group, enhancing electrophilicity and reactivity in nucleophilic additions .

- Electron-donating groups (EDGs): 3',4',5'-Trimethoxyacetophenone (CAS 1136-86-3) demonstrates increased electron density, slowing reactions like catalytic hydrogenation compared to EWGs .

- Thioether substituents: The iso-butylthio group in 3'-(iso-Butylthio)acetophenone is moderately electron-donating due to sulfur’s lone pairs but introduces steric hindrance. This contrasts with isoprenylated acetophenones (e.g., acronyculatin P), where bulky isoprenyl groups impede catalytic access to the carbonyl group .

Table 1: Substituent Effects on Hydrogenation Reactivity

Note: Data inferred from analogous substrates; experimental validation required.

Physical and Electronic Properties

- Lipophilicity : Thioether groups (logP ~2.5) increase lipophilicity compared to methoxy (logP ~1.7) or hydroxyl groups, enhancing blood-brain barrier penetration .

- Electron Affinity: Substituents like -CF₃ increase electron affinity (e.g., 3'-(trifluoromethyl)acetophenone: EA = 0.85 eV), while thioethers may reduce it due to electron donation .

- Thermal Stability : Bulky substituents (e.g., iso-butylthio) lower melting points compared to polar groups like -OH or -OCH₃ .

Table 3: Physical Properties of Acetophenone Derivatives

Biological Activity

3'-(iso-Butylthio)acetophenone is an organic compound characterized by its acetophenone core substituted with an iso-butylthio group at the 3' position. Its molecular formula is C₁₂H₁₆OS, and it is of significant interest in both organic synthesis and biological research due to its unique structural features that influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of acetophenone with iso-butylthiol in the presence of a catalyst. Common methods include:

- Catalyst Preparation : An acidic ionic liquid is mixed with a solvent to prepare the catalyst solution.

- Charging : Acetophenone and iso-butylthiol are added to the reactor along with the catalyst.

- Reaction Conditions : The reaction is conducted under controlled temperature and pressure to ensure complete conversion.

- Post-treatment : The mixture undergoes extraction and distillation for purification.

The biological activity of this compound is influenced by its iso-butylthio group, which can modulate binding affinity and specificity toward various molecular targets, including enzymes and receptors. This modulation can lead to inhibition or activation of specific biological pathways, making it a candidate for therapeutic applications.

Biological Assays

Research has indicated that compounds with similar structures exhibit various biological activities, such as:

- Antioxidant Activity : The compound's ability to scavenge free radicals has been evaluated, showing potential protective effects against oxidative stress.

- Antimicrobial Properties : Studies have demonstrated that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting its potential use in developing antibacterial agents.

- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes, which could be relevant in treating diseases where these enzymes play a critical role.

Case Studies

- Antioxidant Activity : A study assessed the antioxidant properties of various thioether compounds, including this compound, using DPPH radical scavenging assays. Results showed that the compound significantly reduced DPPH radicals, indicating strong antioxidant potential.

- Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli revealed that this compound inhibited bacterial growth at concentrations of 50 µg/mL and 100 µg/mL, respectively. These findings suggest its potential application in developing new antimicrobial agents.

- Enzyme Inhibition Studies : The compound was evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Results indicated that it could serve as a lead compound for developing AChE inhibitors.

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Acetophenone | Parent compound | Mild antioxidant properties |

| p-Isobutylacetophenone | Para-substituted | Moderate enzyme inhibition |

| 3'-Methylthioacetophenone | Methylthio substitution | Antimicrobial activity |

| This compound | Iso-butylthio substitution | Strong antioxidant & antimicrobial properties |

Uniqueness

The presence of the iso-butylthio group at the 3' position distinguishes this compound from others, enhancing its reactivity and specificity in biological applications. This structural feature allows for more effective interactions with biological targets compared to its analogs.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for 3'-(iso-Butylthio)acetophenone to improve yield and purity?

- Methodological Answer :

- AI-Driven Retrosynthesis : Use AI-powered tools (e.g., Template_relevance models like Pistachio, Reaxys, or Bkms_metabolic) to predict feasible synthetic pathways. These tools leverage large reaction databases to identify optimal starting materials and intermediates, reducing trial-and-error approaches .

- Bromination Protocols : For α-functionalization, employ pyridine hydrobromide perbromide as a brominating agent, which has demonstrated high selectivity in acetophenone derivatives. Monitor reaction kinetics under controlled temperatures (0–25°C) to avoid over-bromination .

- Purification : Utilize supercritical CO₂ extraction (scCO₂) for efficient isolation. Parameters like pressure (10–28 MPa) and temperature (313–343 K) significantly affect solubility and purity .

Q. What are the recommended analytical techniques for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Combine experimental ¹H/¹³C NMR with density functional theory (DFT) calculations to resolve structural ambiguities. For example, compare computed chemical shifts (B3LYP/6-311+G(d,p) basis set) with experimental data to validate substituent positions .

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Calibrate against NIST-certified standards for accuracy .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight and fragmentation patterns, particularly for sulfur-containing derivatives.

Q. What solubility properties of this compound are critical for purification and formulation in drug discovery?

- Methodological Answer :

- Supercritical CO₂ Solubility : Experimental data (313–343 K, 10–28 MPa) show solubility increases with pressure and temperature. Use Chrastil or Del Valle–Aguilera models to correlate solubility with CO₂ density (SSE < 0.4%) .

- Solvent Selection : Test polar aprotic solvents (e.g., DMSO, DMF) for dissolution in cross-coupling reactions. Solubility in hexane/ethyl acetate mixtures (3:1 v/v) is ideal for column chromatography.

Advanced Research Questions

Q. How do electronic effects of the iso-butylthio substituent influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer :

- Electron Affinity Studies : The thioether group (–S–) exerts moderate electron-withdrawing effects via inductive mechanisms. Compare with trifluoromethyl (–CF₃) or methoxy (–OCH₃) substituents using radical anion stability data (e.g., electron affinity values from gas-phase measurements) .

- Kinetic Profiling : Perform Hammett analysis to quantify substituent effects on reaction rates. Use DFT calculations (e.g., M06-2X/def2-TZVP) to model transition states and identify rate-limiting steps .

Q. How can computational methods resolve contradictory data regarding the biological activity of this compound derivatives?

- Methodological Answer :

- DFT-Based SAR Analysis : Model interactions between the compound and biological targets (e.g., enzyme active sites). For example, calculate binding energies of sulfur atoms with metalloenzymes to explain antifungal activity discrepancies .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility to reconcile differences in in vitro vs. in silico bioactivity data.

Q. What experimental and theoretical strategies address discrepancies in reported reaction kinetics for α-functionalization of this compound?

- Methodological Answer :

- Controlled Bromination : Standardize reaction conditions (solvent: CH₂Cl₂, 0°C, 1.2 equiv. Br₂) to minimize side reactions. Use in-situ IR to monitor intermediate formation .

- Kinetic Isotope Effects (KIE) : Compare deuterated vs. non-deuterated substrates to distinguish between radical and ionic mechanisms.

- Computational Validation : Apply microkinetic modeling (e.g., Steady-State Approximation) to harmonize conflicting rate data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.